N-BOC-TRANS-4-CYANO-L-PROLINE METHYL ESTER
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Overview
Description
(2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Scientific Research Applications
(2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, methylamine, and cyanide sources.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the pyrrolidine ring. This can be achieved through various methods, including catalytic hydrogenation or cycloaddition reactions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of (2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanide group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Mechanism of Action
The mechanism of action of (2S,4R)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
- (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- (2S,4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKJIQVORAVHE-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592159 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194163-91-2 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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